molecular formula C8H3BrClF3N2 B3031485 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 39215-09-3

5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B3031485
CAS No.: 39215-09-3
M. Wt: 299.47 g/mol
InChI Key: UHERXXCCJSTBOA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a benzimidazole core

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers and materials to impart unique properties such as increased thermal stability and chemical resistance.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Pharmacokinetics: Studies on the compound’s pharmacokinetics can provide insights into its absorption, distribution, metabolism, and excretion in the body.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Electronics: It can be utilized in the fabrication of electronic components due to its conductive properties.

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system . .

Mode of Action

The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its target. For instance, some benzimidazole derivatives have been found to inhibit protein kinases , while others have shown antiviral activity

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, benzimidazole derivatives that inhibit protein kinases can affect signal transduction pathways

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds

Result of Action

The result of the action of benzimidazole derivatives can be diverse, ranging from anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant to antidiabetic activities

Action Environment

The action environment can influence the efficacy and stability of benzimidazole derivatives. Factors such as pH, temperature, and the presence of other molecules can all affect the action of these compounds

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, and the precautionary statements are P260;P280;P301+P312 .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, the future directions of “Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-” could involve further exploration of its potential uses in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-chloro-2-nitroaniline and trifluoroacetic acid.

    Reaction Conditions: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine is then cyclized with trifluoroacetic acid to form the benzimidazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction: The benzimidazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-methoxy-6-chloro-2-(trifluoromethyl)-1H-benzimidazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with altered functional groups.

    Reduction Products: Reduction can yield amine derivatives of the compound.

Comparison with Similar Compounds

  • 5-Bromo-6-chloropyridin-2-amine
  • 5-Bromo-6-chloro-2-(trifluoromethyl)nicotinonitrile
  • 3-Bromo-2-chloro-6-picoline

Comparison:

  • Structural Differences: While these compounds share similar halogen and trifluoromethyl groups, their core structures differ, leading to variations in their chemical properties and reactivity.
  • Unique Properties: 5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole’s benzimidazole core imparts unique electronic properties, making it distinct from other similar compounds.
  • Applications: The specific applications of each compound vary based on their structural differences. For example, 5-bromo-6-chloropyridin-2-amine may be more suitable for certain biological applications, while this compound may excel in material science.

Properties

IUPAC Name

5-bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHERXXCCJSTBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192470
Record name Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39215-09-3
Record name Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039215093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-bromo-6-chloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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